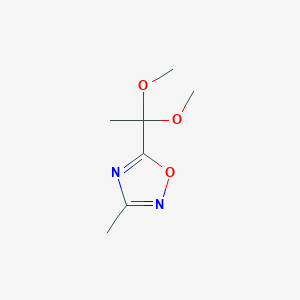
1,4-Dibromo-2-fluoro-5-nitrobenzene
Vue d'ensemble
Description
1,4-Dibromo-2-fluoro-5-nitrobenzene is an organic intermediate . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It can be used as an application intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through a one-step reaction using this compound as the raw material . Another method involves the diazotization reaction of 4-bromo-5-fluoro-2-nitroaniline .Molecular Structure Analysis
The molecular weight of this compound is 298.89 . The IUPAC name is this compound . The InChI code is 1S/C6H2Br2FNO2/c7-3-2-6 (10 (11)12)4 (8)1-5 (3)9/h1-2H .Chemical Reactions Analysis
This compound can be used as an organic synthesis intermediate and a pharmaceutical intermediate . It can be used in the laboratory research process and chemical production process .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques and Characterization: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and nitric acid, serves as a related compound to 1,4-Dibromo-2-fluoro-5-nitrobenzene. Its structure was confirmed by X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR, indicating the significance of these methods in characterizing similar fluoro-nitrobenzene derivatives (Sweeney, McArdle, & Aldabbagh, 2018).
Electron Attachment and Intermolecular Interactions
Electron Transmission Spectroscopy
Investigation of nitrobenzene derivatives, including fluoro-nitrobenzenes, through electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS) highlights the importance of these techniques in studying the electronic properties of compounds like this compound (Asfandiarov et al., 2007).
Molecular Interaction Studies
A structural and computational comparison of 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene, focusing on their intermolecular interactions, provides insights into how the halogen atom size affects the interactions in similar compounds like this compound (Bosch, Bowling, & Speetzen, 2022).
Application in Luminescent Sensing and Organic Synthesis
Luminescent Sensing
Research on a zinc-based metal–organic framework for the detection of various ions and nitrobenzene in solvents demonstrates the potential application of this compound and similar compounds in the development of sensitive luminescent sensors (Xu et al., 2020).
Catalysis in Organic Transformations
Studies on sequential 1,4-addition/dearomative-fluorination transformations, using nitroolefins and pyrazol-5-ones with tertiary-amine-thiourea and N-fluorobenzenesulfonimide, reveal the significance of this compound in catalysis and organic synthesis, producing fluorinated products with high yields and stereoselectivity (Li et al., 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents . This suggests that the compound may interact with a variety of biological targets depending on the specific context.
Mode of Action
The mode of action of 1,4-Dibromo-2-fluoro-5-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s electrophilic aromatic substitution mechanism suggests it could potentially influence a wide range of biochemical pathways involving aromatic compounds .
Result of Action
The compound’s electrophilic aromatic substitution mechanism suggests it could potentially result in the formation of substituted benzene rings .
Propriétés
IUPAC Name |
1,4-dibromo-2-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-2-6(10(11)12)4(8)1-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFCYQDGGDTTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
366496-33-5 | |
| Record name | 1,4-dibromo-2-fluoro-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1429158.png)
![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1429159.png)


![Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1429162.png)





